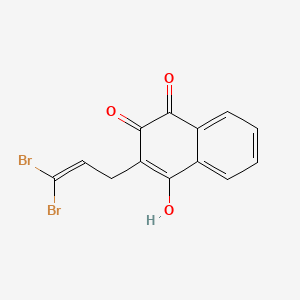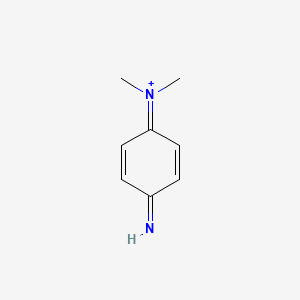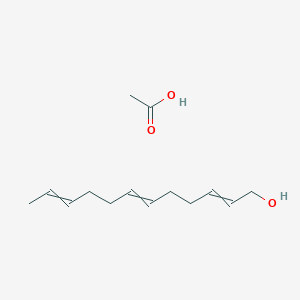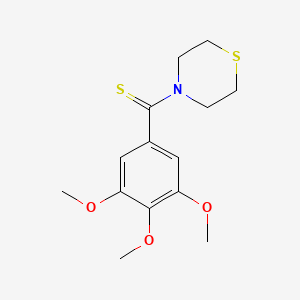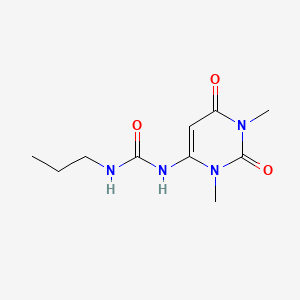![molecular formula C34H70O4 B14679999 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane CAS No. 37160-56-8](/img/structure/B14679999.png)
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple ethylhexoxy groups attached to a heptane backbone. It is primarily used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves multiple steps, starting with the preparation of the ethylhexoxy groups. These groups are typically synthesized through the reaction of 2-ethylhexanol with an appropriate alkylating agent under controlled conditions. The next step involves the attachment of these ethylhexoxy groups to the heptane backbone through a series of etherification reactions. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethylhexoxy groups.
Aplicaciones Científicas De Investigación
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves its interaction with molecular targets through its ethylhexoxy groups. These groups can form hydrogen bonds and van der Waals interactions with various substrates, facilitating its role as a solvent or stabilizer. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[1,2,2-Tris(2-ethylhexyl)oxy]ethoxymethyl]heptane
- 3-[1,2,2-Tris(2-methylhexoxy)ethoxymethyl]heptane
Uniqueness
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is unique due to its specific arrangement of ethylhexoxy groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
Propiedades
Número CAS |
37160-56-8 |
|---|---|
Fórmula molecular |
C34H70O4 |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
3-[1,2,2-tris(2-ethylhexoxy)ethoxymethyl]heptane |
InChI |
InChI=1S/C34H70O4/c1-9-17-21-29(13-5)25-35-33(36-26-30(14-6)22-18-10-2)34(37-27-31(15-7)23-19-11-3)38-28-32(16-8)24-20-12-4/h29-34H,9-28H2,1-8H3 |
Clave InChI |
FGRIHUMOFWNLDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(C(OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


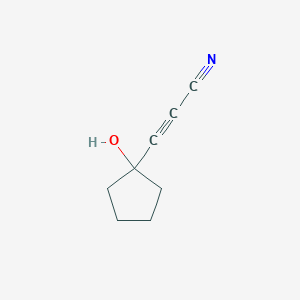
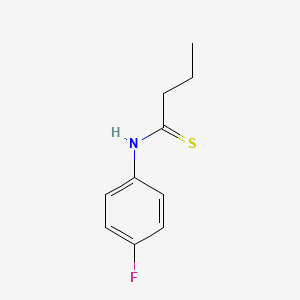

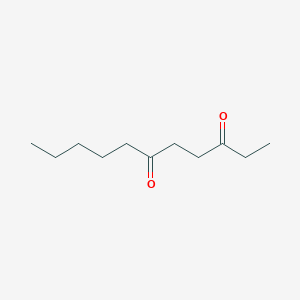

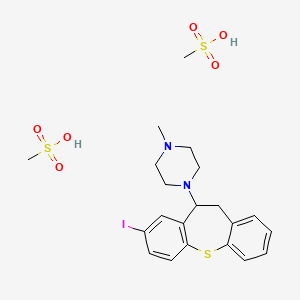
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

